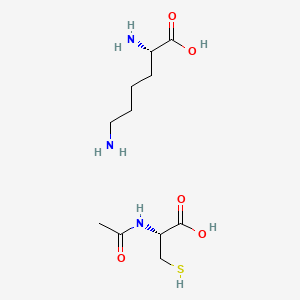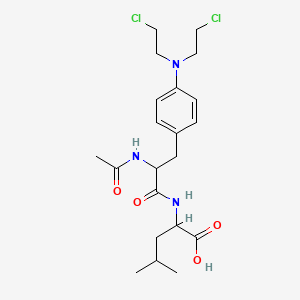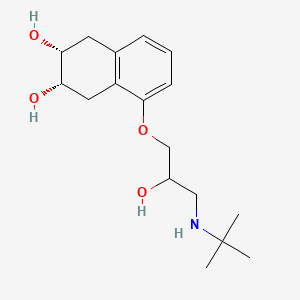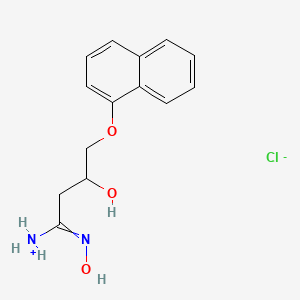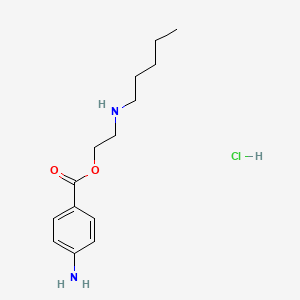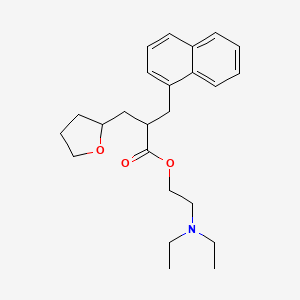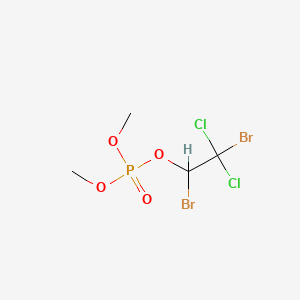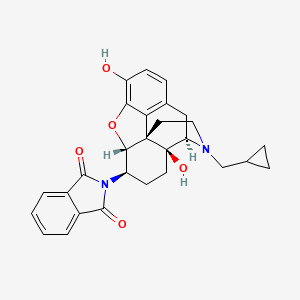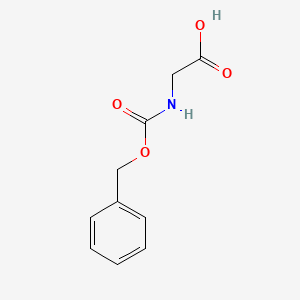
苄氧羰基甘氨酸
描述
Carbobenzyloxyglycine, also known as N-Carbobenzyloxyglycine or N-CBZ-Glycine, is a derivative of glycine . It has a benzyloxycarbonyl protecting group attached to the nitrogen .
Synthesis Analysis
Carbobenzyloxyglycine is used in the dipeptide synthesis .Molecular Structure Analysis
The molecular formula of Carbobenzyloxyglycine is C10H11NO4 . Its InChI Key is CJUMAFVKTCBCJK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Carbobenzyloxyglycine is a white to light yellow crystal powder . It has a melting point of 117-122°C . It is soluble in methanol but insoluble in water .科学研究应用
1. 合成和抗氧化活性
苄氧羰基甘氨酸已用于合成具有抗氧化特性的新型酯。例如,合成了 N-苄氧羰基甘氨酸的水飞蓟素酯,表现出显着的自由基清除和抗脂质过氧化能力 (曹树文, 2012)。
2. 在肽合成中的作用
该化合物在肽的合成中起着至关重要的作用。可以追溯到 1949 年的研究详细介绍了它在蛋氨酸肽的合成及其随后的酶促裂解中的应用 (C. Dekker, S. P. Taylor, J. Fruton, 1949)。
3. 酶促拆分研究
苄氧羰基甘氨酸在酶促拆分研究中发挥了重要作用。一个重要的例子是它在从 dl-谷氨酸制备 d-(-)-谷氨酸中的应用,证明了它在拆分外消旋氨基酸中的效用 (J. Fruton, G. W. Irving, M. Bergmann, 1940)。
4. 蛋白酶抑制
该化合物还参与蛋白酶抑制剂的合成。一项关于合成有效的细菌胶原酶和基质金属蛋白酶抑制剂的研究纳入了 N-4-硝基苄磺酰甘氨酸异羟肟酸部分,证明了其在医学研究中的潜力 (A. Scozzafava, C. Supuran, 2000)。
5. 代谢组学和糖尿病研究
在代谢组学的更广泛背景下,苄氧羰基甘氨酸与有关前驱糖尿病和糖尿病的研究有关,突出了其在代谢研究中的相关性 (M. Guasch-Ferré et al., 2016)。
6. 生化反应中的底物特异性
它还有助于了解生化反应中的底物特异性,例如在转谷氨酰胺酶的研究中,该研究确定了胺底物的特定结构要求 (J. Pincus, H. Waelsch, 1968)。
7. N-苄氧羰基化合物的微生物脱保护
已经开发出用于脱保护 N-苄氧羰基化合物的微生物方法,表明其在酶学研究和化学合成中的重要性 (M. Maurs, F. Acher, R. Azerad, 2012)。
8. 神经保护研究
对大鼠脑血管功能不全的研究使用了苄氧羰基甘氨酸的衍生物来研究它们的神经保护作用,有助于我们了解认知和感觉运动功能 (D. Verkholyak et al., 2022)。
未来方向
作用机制
Target of Action
N-Carbobenzyloxyglycine, also known as Carbobenzyloxyglycine, N-CBZ-glycine, or Z-Gly-OH, is a derivative of glycine . It is primarily used in the synthesis of peptides . The compound’s primary targets are the peptide bonds in proteins, where it acts as a protecting group for the amino acid glycine .
Mode of Action
N-Carbobenzyloxyglycine interacts with its targets by attaching to the nitrogen atom of glycine, forming a benzyloxycarbonyl protecting group . This protects the amino acid during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . By acting as a protecting group, it ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting protein .
Pharmacokinetics
Glycine is generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of N-Carbobenzyloxyglycine’s action is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the production of functional proteins, which play a key role in various biological processes .
Action Environment
The action of N-Carbobenzyloxyglycine is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, temperature and solvent conditions can also impact the compound’s action during peptide synthesis .
生化分析
Biochemical Properties
N-Carbobenzyloxyglycine plays a significant role in biochemical reactions, particularly in the synthesis of dipeptides It interacts with various enzymes and proteins during these reactions
Molecular Mechanism
It is known to exert its effects at the molecular level during the synthesis of dipeptides
属性
IUPAC Name |
2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUMAFVKTCBCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061559 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | N-Benzyloxycarbonylglycine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1138-80-3 | |
| Record name | Benzyloxycarbonylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyloxycarbonylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbobenzyloxyglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



